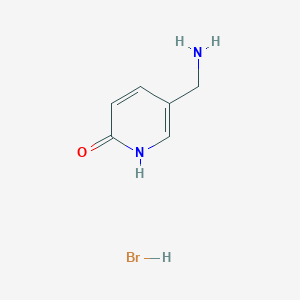
5-(Aminomethyl)pyridin-2(1H)-one hydrobromide
Overview
Description
5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a useful research compound. Its molecular formula is C6H9BrN2O and its molecular weight is 205.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including interactions with various biological targets, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₆H₉BrN₂O
- Molecular Weight : 205.052 g/mol
- Structure : The compound features a pyridinone ring with an amino group attached, which contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The presence of both amino and carbonyl functional groups enhances its potential as a building block for more complex molecules, particularly in drug development.
Key Biological Activities
- Enzyme Interaction : The compound has been studied for its interaction with enzymes, which is crucial for understanding its pharmacological profile. Although specific mechanisms of action have not been fully elucidated, the potential for enzyme inhibition or modulation is significant.
- Therapeutic Applications : Given its structural similarity to other bioactive compounds, this compound may serve as a precursor in the synthesis of new pharmaceuticals targeting various diseases.
- Potential as a Drug Candidate : The compound's unique structure suggests it could lead to the development of novel therapeutics, especially in treating conditions where pyridine derivatives have shown efficacy.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Aminomethylpyridin-3(1H)-one | Pyridine derivative | Exhibits different biological activity |
| 4-Aminobenzylamine | Aromatic amine | Known for distinct pharmacological properties |
| 2-Amino-5-methylpyridine | Methyl-substituted pyridine | Varies in solubility and reactivity |
This comparison underscores the specific biological activities and synthetic versatility of this compound, setting it apart from other similar compounds.
Case Studies and Research Findings
Recent studies have explored the compound's potential in various therapeutic contexts:
Properties
IUPAC Name |
5-(aminomethyl)-1H-pyridin-2-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.BrH/c7-3-5-1-2-6(9)8-4-5;/h1-2,4H,3,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEHAINYNYLGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674207 | |
| Record name | 5-(Aminomethyl)pyridin-2(1H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-18-0 | |
| Record name | 5-(Aminomethyl)pyridin-2(1H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















